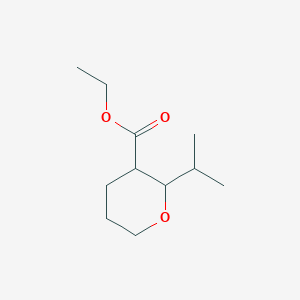

Ethyl 2-(propan-2-yl)oxane-3-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing oxygen atoms. The primary identifier "ethyl 2-propan-2-yloxane-3-carboxylate" reflects the structural hierarchy beginning with the oxane ring system as the parent structure. The oxane terminology specifically denotes a six-membered saturated ring containing one oxygen atom, positioned to create the characteristic tetrahydropyran framework. The propan-2-yl substituent, commonly referred to as isopropyl in non-systematic nomenclature, occupies the 2-position relative to the ring oxygen atom.

The compound has been assigned PubChem Compound Identifier 86811657, facilitating its recognition in chemical databases and literature searches. Alternative systematic names include "ethyl 2-isopropyloxane-3-carboxylate" and "ethyl 2-(1-methylethyl)oxane-3-carboxylate," which represent equivalent nomenclature approaches reflecting different systematic naming conventions. The carboxylate ester functionality at the 3-position forms the ethyl ester derivative, contributing significantly to the compound's physical and chemical properties.

The molecular identification parameters demonstrate the compound's distinct chemical fingerprint through multiple descriptor systems. The International Chemical Identifier key WVYBVCQXRFKMOW-UHFFFAOYSA-N provides a unique computational identifier for database searches and chemical informatics applications. These systematic identifiers ensure unambiguous compound identification across different research platforms and facilitate accurate communication in scientific literature.

Molecular Formula and Stereochemical Configuration

The molecular formula Carbon₁₁Hydrogen₂₀Oxygen₃ represents the elemental composition of this compound, corresponding to a molecular weight of 200.27 grams per mole. This formula indicates a degree of unsaturation of two, consistent with the presence of one carbonyl group in the ester functionality and the cyclic structure of the oxane ring. The hydrogen-to-carbon ratio of approximately 1.82 suggests a predominantly saturated hydrocarbon framework with minimal unsaturation beyond the ester carbonyl.

The stereochemical configuration of this compound presents interesting considerations regarding the potential for geometric and optical isomerism. The oxane ring adopts a chair conformation similar to cyclohexane, providing distinct axial and equatorial positions for substituents. The 2-position isopropyl group and 3-position carboxylate ester create potential stereochemical centers depending on the ring conformation and substituent orientation. The relative stereochemistry between these positions influences the compound's three-dimensional structure and potential biological activity.

Conformational analysis reveals that the oxane ring system maintains structural flexibility while favoring energetically stable chair conformations. The isopropyl substituent preferentially occupies an equatorial position to minimize steric interactions with other ring atoms and substituents. Similarly, the ethyl carboxylate group at the 3-position shows conformational preferences based on minimizing steric hindrance and maximizing orbital overlap in the ester functionality.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O₃ | |

| Molecular Weight | 200.27 g/mol | |

| PubChem CID | 86811657 | |

| InChI Key | WVYBVCQXRFKMOW-UHFFFAOYSA-N |

X-ray Crystallographic Analysis and Conformational Studies

While specific X-ray crystallographic data for this compound was not available in the current literature search, analysis of related oxane carboxylate systems provides valuable insights into expected structural parameters. Studies of similar substituted oxane derivatives have demonstrated characteristic bond lengths and angles that can be extrapolated to understand this compound's solid-state structure. The oxane ring typically exhibits Carbon-Oxygen bond lengths of approximately 1.43 Ångstroms and Carbon-Carbon bond lengths ranging from 1.52 to 1.54 Ångstroms in the ring framework.

Conformational studies of oxane derivatives consistently show that the chair conformation represents the global minimum energy structure, with ring-flipping barriers comparable to those observed in cyclohexane systems. The presence of substituents at the 2 and 3 positions creates additional conformational constraints that influence the preferred ring geometry. Computational studies suggest that the diaxial arrangement of bulky substituents is energetically unfavorable, leading to preferential equatorial positioning when sterically possible.

The ester functionality at the 3-position introduces additional conformational considerations through rotation about the Carbon-Carbon bond connecting the ring to the carboxylate group. This rotational degree of freedom allows for multiple conformational isomers with different spatial arrangements of the ethyl ester group relative to the oxane ring. Energy minimization calculations typically identify several local minima corresponding to different rotational conformers, with relative energies depending on intramolecular interactions and steric effects.

Comparative analysis with structurally related compounds, such as those described in crystallographic studies of other oxane carboxylates, suggests that intermolecular hydrogen bonding and van der Waals interactions play crucial roles in determining crystal packing arrangements. The ester carbonyl oxygen atom serves as a potential hydrogen bond acceptor, while the alkyl substituents contribute to hydrophobic interactions that influence molecular assembly in the solid state.

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, MS)

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization for this compound through detailed analysis of both proton and carbon-13 spectra. The Simplified Molecular Input Line Entry System representation CCOC(=O)C1CCCOC1C(C)C enables prediction of expected resonance patterns and chemical shift ranges for different molecular environments. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct resonance patterns corresponding to the various hydrogen environments within the molecule.

The ethyl ester portion exhibits characteristic triplet and quartet patterns in the proton spectrum, with the methyl group appearing as a triplet around 1.2 parts per million and the methylene group as a quartet around 4.1 parts per million. These coupling patterns result from the three-bond coupling between adjacent methyl and methylene groups, providing unambiguous identification of the ethyl ester functionality. The integration ratios of 3:2 for these resonances confirm the presence of the ethyl group.

The isopropyl substituent contributes distinctive resonance patterns with the methine proton appearing as a septet due to coupling with six equivalent methyl protons, typically observed around 2.5-3.0 parts per million. The two equivalent methyl groups of the isopropyl unit generate a doublet pattern around 1.0-1.2 parts per million with integration corresponding to six protons. This coupling pattern provides definitive evidence for the isopropyl structural unit.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals approximately eleven distinct carbon environments corresponding to the molecular formula. The carbonyl carbon of the ester functionality typically resonates around 170-175 parts per million, while the oxane ring carbons appear in the aliphatic region between 20-80 parts per million. The carbon bearing the carboxylate group shows characteristic downfield shifting due to the electron-withdrawing effect of the ester functionality.

Fourier Transform Infrared spectroscopy provides complementary structural information through characteristic absorption bands corresponding to specific functional groups. The ester carbonyl stretching vibration appears prominently around 1735 wavenumbers, consistent with typical ethyl ester derivatives. Aliphatic Carbon-Hydrogen stretching vibrations occur in the 2800-3000 wavenumber region, while Carbon-Oxygen stretching of the ester linkage contributes absorptions around 1200-1300 wavenumbers. The oxane ring framework contributes various Carbon-Carbon and Carbon-Oxygen stretching and bending vibrations throughout the fingerprint region below 1500 wavenumbers.

Mass spectrometry analysis confirms the molecular weight of 200.27 grams per mole through detection of the molecular ion peak. Fragmentation patterns typically include loss of the ethyl group (29 mass units) and subsequent fragmentation of the oxane ring system. Common fragment ions result from alpha-cleavage adjacent to the oxygen atoms, producing characteristic peaks that support structural assignments.

| Spectroscopic Technique | Key Features | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Ethyl ester CH₃ (triplet) | ~1.2 ppm |

| ¹H Nuclear Magnetic Resonance | Ethyl ester CH₂ (quartet) | ~4.1 ppm |

| ¹H Nuclear Magnetic Resonance | Isopropyl CH (septet) | ~2.5-3.0 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | ~170-175 ppm |

| Fourier Transform Infrared | Carbonyl stretch | ~1735 cm⁻¹ |

| Mass Spectrometry | Molecular ion | 200.27 m/z |

Computational Modeling of Electronic Structure (DFT Calculations)

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound beyond experimental observations. These computational approaches enable prediction of molecular geometries, vibrational frequencies, and electronic properties that complement experimental characterization techniques. The computational analysis utilizes standard basis sets and exchange-correlation functionals to model the molecular system with sufficient accuracy for structural and energetic predictions.

Geometry optimization calculations typically employ basis sets such as 6-31G(d) or 6-311G(d,p) to achieve reliable structural parameters for organic molecules of this complexity. The optimized molecular geometry reveals bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the compound. These calculations confirm the preferred chair conformation of the oxane ring and provide quantitative measures of structural distortions induced by the substituent groups.

Vibrational frequency calculations complement experimental infrared spectroscopy by predicting the positions and intensities of absorption bands throughout the spectrum. These theoretical predictions help assign experimental peaks to specific vibrational modes and provide insights into molecular dynamics and intermolecular interactions. The calculated frequencies typically require scaling factors to account for systematic errors in the computational methods, enabling direct comparison with experimental observations.

Electronic structure analysis through molecular orbital calculations reveals the distribution of electron density throughout the molecule and identifies frontier molecular orbitals that govern chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide measures of electron donor and acceptor capabilities, respectively. These electronic properties influence the compound's potential participation in various chemical reactions and interactions with other molecular species.

Natural Bond Orbital analysis provides additional insights into bonding patterns and charge distribution within the molecule. This analysis identifies localized bonds, lone pairs, and weak interactions that contribute to molecular stability and reactivity. The results help understand the electronic basis for conformational preferences and substitution patterns observed in experimental studies.

Computational prediction of Nuclear Magnetic Resonance chemical shifts through gauge-including atomic orbital methods enables direct comparison with experimental spectra and supports structural assignments. These calculations account for magnetic shielding effects throughout the molecule and provide theoretical chemical shifts that validate experimental observations. The computational approach proves particularly valuable for carbon-13 Nuclear Magnetic Resonance predictions where experimental sensitivity limitations may complicate spectral interpretation.

Properties

IUPAC Name |

ethyl 2-propan-2-yloxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-4-13-11(12)9-6-5-7-14-10(9)8(2)3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYBVCQXRFKMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCOC1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxetane/Oxane Ring Formation via Alcohol C–H Functionalization and Radical Cyclization

A recent synthetic methodology involves the functionalization of native alcohol substrates to form oxetane or oxane rings through radical cyclization processes catalyzed by photocatalysts. This approach, reported in a 2023 study, uses vinyl sulfonium salts as radical precursors to promote ring closure, yielding substituted oxetanes with various alkyl substituents including isopropyl groups.

- Use of catalytic iridium complexes or organic photocatalysts (e.g., 4CzIPN) under visible light irradiation.

- Radical generation from vinyl sulfonium salts followed by intramolecular cyclization to form the oxane ring.

- Use of strong bases like potassium tert-butoxide (KOtBu) to promote cyclization at moderate temperatures (60–80 °C).

- Capability to introduce alkyl substituents at the α-position of the oxetane ring, including isopropyl groups.

- High yields reported (up to 97%) with mild reaction conditions.

- Avoidance of harsh reagents and compatibility with complex substrates, enabling late-stage functionalization.

| Parameter | Details |

|---|---|

| Photocatalyst | Iridium complex or 4CzIPN (organic) |

| Radical precursor | Vinyl sulfonium salts |

| Base | KOtBu (optimal), K3PO4 (less efficient) |

| Temperature | 60–80 °C |

| Yield | Up to 97% (isolated yield ~74% due to volatility) |

| Substituent introduction | Alkyl groups including isopropyl possible |

| Mechanism | Radical cyclization via photocatalysis |

This method is particularly suitable for the synthesis of ethyl 2-(propan-2-yl)oxane-3-carboxylate by selecting appropriate vinyl sulfonium precursors and alcohol substrates bearing the isopropyl substituent.

Esterification and Ring Closure via Alkylation and Cyclization

Another classical approach involves multi-step synthesis starting from suitable precursors such as 2-acetonyl-1,4-succinic acid diethyl ester or analogous ketoesters. The process includes:

- Alkylation or O-alkylation of suitable hydroxy acid derivatives or ketoesters.

- Acid-catalyzed cyclization to form the oxane ring.

- Base-promoted ring closure reactions to yield substituted oxane esters.

- Purification by recrystallization or solvent-antisolvent techniques to obtain pure ethyl esters.

This approach is supported by patent literature describing related esterified oxane derivatives, where reaction conditions such as acid catalysis and base-promoted cyclization are optimized to maximize yield and purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation/O-alkylation | Alkyl halides, base, chelating agents | Introduction of alkyl substituents |

| Acid-catalyzed cyclization | Acid catalyst (e.g., HCl, sulfuric acid) | Formation of oxane ring |

| Base-promoted ring closure | Alkali base (NaOH, KOH, KOtBu) | Closure to substituted oxane ester |

| Purification | Recrystallization, solvent-antisolvent method | High purity product |

This method is effective for preparing this compound when starting from suitable ketoester intermediates with isopropyl substituents.

Use of Vinyl Sulfonium Salts and Radical Processes

Vinyl sulfonium salts have emerged as versatile intermediates in the synthesis of substituted oxanes. Their reaction with alcohol substrates under photocatalytic conditions generates radicals that undergo intramolecular cyclization to form the oxane ring.

- The choice of vinyl sulfonium salt structure affects the efficiency and selectivity of the reaction.

- Neopentyl-substituted vinyl sulfonium salts have shown superior performance in promoting radical cyclization.

- The reaction conditions can be tuned to avoid side reactions such as E2 elimination or Grob fragmentation by solvent exchange and base selection.

This method allows the direct transformation of native alcohols into substituted oxanes with high regio- and stereoselectivity, suitable for the preparation of this compound.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Photocatalytic Radical Cyclization | Vinyl sulfonium salts, Ir or organic photocatalyst, KOtBu base, light irradiation | Mild conditions, high regioselectivity, late-stage functionalization | Requires photocatalyst and light source | Up to 97% |

| Classical Alkylation & Cyclization | Alkyl halides, acid/base catalysis, ketoester intermediates | Well-established, scalable, uses common reagents | Multi-step, requires purification steps | Moderate to high |

| Vinyl Sulfonium Salt Radical Process | Neopentyl vinyl sulfonium salts, photocatalyst, base | High selectivity, tunable substituent introduction | Sensitive to reaction conditions | Moderate to high |

Research Findings and Optimization Notes

- The photocatalytic radical method has been optimized to use milder bases and organic photocatalysts without loss of yield, improving cost-effectiveness and environmental impact.

- Side reactions such as elimination and fragmentation can be minimized by solvent exchange to polar aprotic solvents (e.g., HMPA, DMPU) and careful base choice.

- Classical methods benefit from solvent-antisolvent recrystallization techniques to purify the ester products, enhancing product quality for further applications.

- The radical cyclization approach enables late-stage functionalization of complex molecules, expanding the utility of this compound in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(propan-2-yl)oxane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane-3-carboxylic acid derivatives, while reduction can produce oxane-3-methanol derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(propan-2-yl)oxane-3-carboxylate is recognized for its potential in pharmaceutical applications, especially as a precursor or intermediate in the synthesis of biologically active compounds.

Synthesis of Bioactive Molecules

Research indicates that derivatives of this compound can be utilized in the synthesis of various bioactive molecules. For example, it has been involved in the development of compounds that target specific biological pathways, such as kinase inhibition in cancer treatment. The compound's structure allows for modifications that can enhance pharmacological properties, making it a valuable building block in medicinal chemistry .

Case Study: ODM-201

A notable case study involves the synthesis of ODM-201, an investigational drug for prostate cancer. This compound is used as an intermediate in the synthesis of ODM-201's diastereomers, showcasing its utility in developing complex pharmaceutical agents .

Chemical Synthesis

The compound serves as a versatile reagent in organic synthesis due to its unique structural features.

Reactivity and Functionalization

This compound can undergo various chemical reactions, including esterification and acylation, which are pivotal in creating more complex organic molecules. Its reactivity allows chemists to introduce functional groups that can modify the compound's properties for specific applications .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and polymers where specific functional characteristics are desired. Its ability to act as a building block for larger molecules makes it significant in materials science .

Fragrance Industry

The fragrance industry also benefits from the applications of this compound.

Fragrance Composition

This compound can be incorporated into fragrance formulations due to its pleasant olfactory properties. It is often blended with other volatile compounds to create complex scent profiles used in perfumes and personal care products .

Performance Enhancement

In addition to its role as a fragrance component, this compound may enhance the stability and longevity of fragrances when used in various consumer products such as cosmetics and air fresheners .

Summary Table of Applications

| Application Area | Specific Use Case |

|---|---|

| Pharmaceuticals | Intermediate for bioactive compounds (e.g., ODM-201) |

| Chemical Synthesis | Building block for specialty chemicals |

| Fragrance Industry | Component in fragrance formulations |

Mechanism of Action

The mechanism by which ethyl 2-(propan-2-yl)oxane-3-carboxylate exerts its effects depends on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

a) Ethyl 3-Phenyl-3-Propan-2-yl-Oxirane-2-Carboxylate (CAS 21297-90-5)

- Structure : A three-membered oxirane (epoxide) ring with phenyl and isopropyl substituents at position 3 and an ethyl ester at position 2.

- Key Properties :

- Comparison: The oxirane ring introduces significant ring strain, making it more reactive toward nucleophilic attack compared to the oxane derivative.

b) Ethyl 3-Isopropyl-3-Methyloxirane-2-Carboxylate (CAS 274689-93-9)

- Structure : An oxirane ring with methyl and isopropyl groups at position 3 and an ethyl ester at position 2.

- Key Properties :

- Comparison :

- The absence of an aromatic substituent reduces steric hindrance compared to the phenyl-containing analog.

- The oxane derivative’s larger ring size likely reduces reactivity but enhances thermal stability.

c) Ethyl 2-[2-Methyl-5-(Propan-2-yl)Phenoxy]Acetate

- Structure: A phenoxyacetate ester with isopropyl and methyl substituents on the aromatic ring.

- Synthetic Utility : Used as a precursor for hydrazide and oxadiazole derivatives, highlighting the reactivity of the ester group in nucleophilic substitutions .

- Both compounds share ester functionality, enabling similar derivatization pathways (e.g., hydrolysis, transesterification).

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

Ethyl 2-(propan-2-yl)oxane-3-carboxylate is a compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies regarding this compound.

This compound can be synthesized through various methods, including esterification reactions involving oxane derivatives. The presence of the oxane ring contributes to its unique chemical properties, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on heterocyclic quaternary ammonium surfactants demonstrated strong antibacterial activity against various pathogens, suggesting that structural components similar to those found in ethyl oxane derivatives can enhance antibacterial efficacy .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. A related study on triazole analogs showed moderate inhibition against carbonic anhydrase-II, with several derivatives exhibiting IC50 values ranging from 13.8 to 35.7 µM . This suggests that compounds with similar structural motifs may also inhibit critical enzymes involved in metabolic processes.

Structure-Activity Relationship (SAR)

The SAR of this compound can be analyzed based on its functional groups and molecular structure. The presence of polar groups and specific substituents on the oxane ring is crucial for enhancing biological activity. For example, modifications to the alkyl chain or the introduction of electron-withdrawing groups could significantly impact its interaction with biological targets.

| Compound | IC50 Value (µM) | Biological Activity |

|---|---|---|

| Acetazolamide | 18.2 | Positive control for carbonic anhydrase inhibition |

| Compound 7b | 13.8 | Strong inhibition of carbonic anhydrase-II |

| Compound 9e | 18.1 | Moderate inhibition of carbonic anhydrase-II |

Case Studies

- Antimicrobial Studies : Research on novel surfactants has shown that compounds with similar structures to this compound possess significant antibacterial properties, indicating potential applications in pharmaceuticals and agriculture .

- Enzyme Inhibition : In a study examining triazole derivatives, it was found that modifications in the molecular structure led to varying degrees of inhibition against carbonic anhydrase-II, highlighting the importance of specific functional groups in enhancing biological activity .

Conclusions

This compound presents a promising avenue for further research due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. The ongoing exploration of its structure-activity relationship will be essential for understanding how modifications can enhance its efficacy and lead to novel therapeutic applications.

Q & A

Basic Questions

Q. What synthetic routes are recommended for Ethyl 2-(propan-2-yl)oxane-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves esterification and cyclization. For example, analogous oxane esters are synthesized via acid-catalyzed esterification followed by ring closure using dehydrating agents like sulfuric acid or p-toluenesulfonic acid . Optimization includes solvent selection (e.g., ethanol, THF), temperature control (reflux at 80–100°C), and catalyst screening. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation .

- Data Considerations : Monitor reaction progress via TLC or GC-MS. Purity is assessed using HPLC, with yields ranging from 50–75% for similar compounds under optimized conditions .

Q. How can the compound’s structure be rigorously characterized?

- Techniques :

- X-ray crystallography : Use SHELX for refinement (e.g., SHELXL-2018 for small-molecule structures) . ORTEP-3 or WinGX can generate thermal ellipsoid diagrams .

- Spectroscopy : ¹H/¹³C NMR (δ 1.2–1.4 ppm for ethyl groups, δ 4.0–4.3 ppm for oxane protons), IR (C=O stretch ~1730 cm⁻¹), and mass spectrometry (m/z ≈ 214 for molecular ion) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Findings : Stability is solvent-dependent. In anhydrous DMSO or ethanol, the compound remains stable for >6 months at –20°C. Hydrolytic degradation occurs in aqueous solutions (pH < 3 or > 10), forming 3-carboxy-oxane derivatives .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?

- Approach : Cross-validate using complementary methods. For example, if NMR suggests multiple conformers, perform variable-temperature NMR or compare with DFT-calculated chemical shifts. For ambiguous X-ray data (e.g., disordered ethyl groups), employ SHELXD for phase refinement or use PLATON to check for twinning .

- Case Study : A related oxane ester showed 95% structural agreement between X-ray (SHELXL-refined) and DFT-optimized geometries, resolving initial NMR discrepancies .

Q. What experimental designs are recommended for evaluating the compound’s biological activity, such as enzyme inhibition?

- Protocol :

In vitro assays : Use fluorescence-based or colorimetric kits (e.g., NADH depletion for oxidoreductases) with IC₅₀ calculations.

Controls : Include positive inhibitors (e.g., malonate for dehydrogenases) and solvent blanks.

Dose-response curves : Test concentrations from 1 nM–100 µM, with triplicate measurements .

- Data Analysis : Fit results to Hill equations using GraphPad Prism. For ambiguous dose-response relationships (e.g., biphasic curves), consider allosteric binding or off-target effects .

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

- Tools :

- Docking : AutoDock Vina or Schrödinger Suite for binding affinity estimates (e.g., ΔG ≤ –7 kcal/mol suggests strong interactions).

- MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns indicates robust binding) .

Key Challenges and Recommendations

- Stereochemical Purity : Chiral HPLC or Mosher’s ester analysis is critical for resolving enantiomers, as improper stereochemistry can invalidate biological data .

- Contradictory Crystallography : If SHELXL refinement fails (R-factor > 5%), re-examine crystal quality or use twin refinement in PLATON .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.